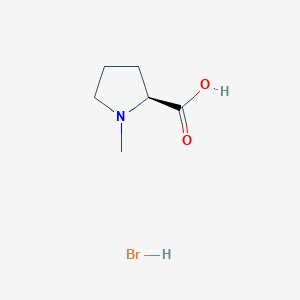
DL-alpha-Methylprolinehbr
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of DL-Alpha-Methylproline Hydrobromide typically involves the following steps :
Conversion with Chloral: Proline is first converted to 2-trichloromethyloxazolidinone using chloral.
Methylation: The intermediate is then methylated with methyl bromide to form 4-methyl-2-trichloromethyloxazolidinone.
Conversion with Aqueous Hydrochloric Acid: Finally, the intermediate is treated with aqueous hydrochloric acid to yield DL-Alpha-Methylproline.
Industrial Production Methods: Industrial production methods for DL-Alpha-Methylproline Hydrobromide are similar to the synthetic routes mentioned above but are optimized for large-scale production. These methods often involve the use of automated reactors and continuous flow systems to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: DL-Alpha-Methylproline Hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: It can be reduced to form different amino acid derivatives.
Substitution: The hydrobromide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products: The major products formed from these reactions include various amino acid derivatives and oxo compounds, which are valuable intermediates in peptide synthesis and other biochemical applications .
Applications De Recherche Scientifique
DL-Alpha-Methylproline Hydrobromide has several scientific research applications, including:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Medicine: It is used in the development of pharmaceuticals, especially those targeting specific protein-protein interactions.
Mécanisme D'action
The mechanism of action of DL-Alpha-Methylproline Hydrobromide involves its incorporation into peptides and proteins, where it influences their structure and function. The compound acts as a conformationally restricted amino acid, stabilizing specific secondary structures such as β-turns and polyproline helices . This stabilization is achieved through the unique conformational properties of the pyrrolidine ring, which restricts the flexibility of the peptide backbone .
Comparaison Avec Des Composés Similaires
Alpha-Methyl-L-Proline: Similar in structure but differs in stereochemistry.
Beta-Methylproline: Another methylated proline derivative with different biological properties.
Hydroxyproline: A hydroxylated proline derivative commonly found in collagen.
Uniqueness: DL-Alpha-Methylproline Hydrobromide is unique due to its specific stereochemistry and the presence of the hydrobromide group, which enhances its solubility and reactivity in biochemical applications .
Propriétés
Formule moléculaire |
C6H12BrNO2 |
|---|---|
Poids moléculaire |
210.07 g/mol |
Nom IUPAC |
(2S)-1-methylpyrrolidine-2-carboxylic acid;hydrobromide |
InChI |
InChI=1S/C6H11NO2.BrH/c1-7-4-2-3-5(7)6(8)9;/h5H,2-4H2,1H3,(H,8,9);1H/t5-;/m0./s1 |
Clé InChI |
AVCRXVSKODYLMN-JEDNCBNOSA-N |
SMILES isomérique |
CN1CCC[C@H]1C(=O)O.Br |
SMILES canonique |
CN1CCCC1C(=O)O.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


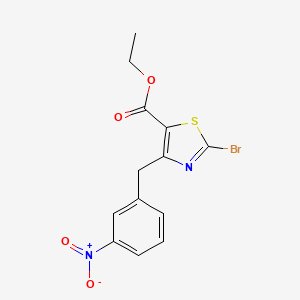
![3-Chloro-[1,1'-biphenyl]-2,4-diol](/img/structure/B13090693.png)
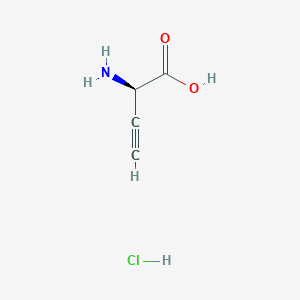
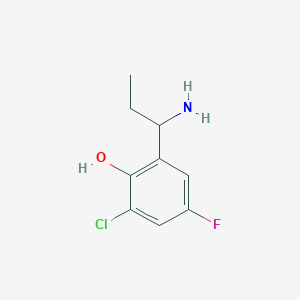
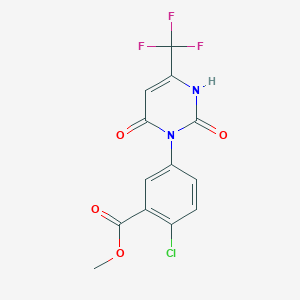
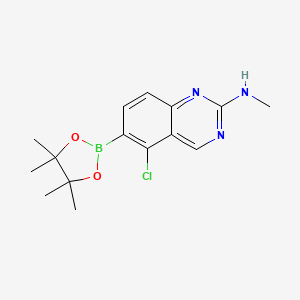
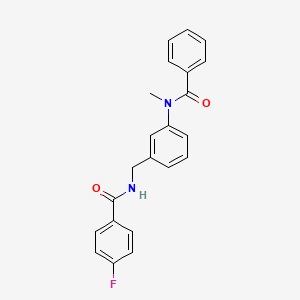
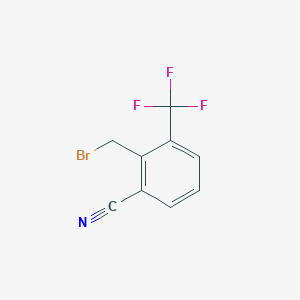

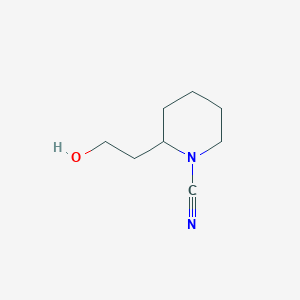
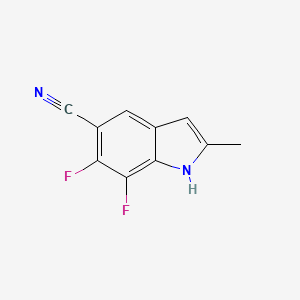

![1-Phenyl-3-(2'-vinyl-[1,1'-biphenyl]-2-yl)propan-1-one](/img/structure/B13090754.png)

